molecular formula C19H24N2O B248314 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide

3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide

Cat. No. B248314
M. Wt: 296.4 g/mol
InChI Key: ZWWFSLRPBIEFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide, also known as BEAM, is a synthetic compound that belongs to the amide class of organic compounds. It is a white crystalline solid with a molecular formula of C20H24N2O and a molecular weight of 308.42 g/mol. BEAM has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain. Specifically, 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters from presynaptic neurons. This inhibition leads to a decrease in neurotransmitter release and a corresponding decrease in synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide has been shown to have a variety of other biochemical and physiological effects. These include the modulation of ion channels and receptors in the brain, the inhibition of neuronal excitability, and the regulation of synaptic plasticity. These effects make 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide a valuable tool for studying the underlying mechanisms of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide is its ability to selectively modulate neurotransmitter release without affecting other cellular processes. This makes it a valuable tool for studying the mechanisms of synaptic transmission in the brain. However, there are also some limitations to the use of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide in lab experiments. For example, its effects on neurotransmitter release can be variable depending on the specific experimental conditions, and its long-term effects on neuronal function are not well understood.

Future Directions

There are many potential future directions for research on 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide and its applications in neuroscience. One promising area of research involves the development of new compounds based on the structure of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide that may have even greater selectivity and potency for modulating neurotransmitter release. Another area of research involves the use of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide in animal models of neurological disorders to better understand the underlying mechanisms of these diseases and develop new treatments. Overall, the continued study of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide and its effects on the central nervous system has the potential to greatly enhance our understanding of the brain and its functions.

Synthesis Methods

3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of benzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. Another common method involves the reaction of 4-methylbenzoyl chloride with N-ethylbenzylamine in the presence of a base such as sodium carbonate. Both methods result in the formation of 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide as a white crystalline solid with high purity.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of GABA receptors. These effects make 3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide a valuable tool for studying the mechanisms of neurotransmitter release and synaptic transmission in the brain.

properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H24N2O/c1-3-21(15-17-7-5-4-6-8-17)14-13-19(22)20-18-11-9-16(2)10-12-18/h4-12H,3,13-15H2,1-2H3,(H,20,22)

InChI Key

ZWWFSLRPBIEFMF-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)C)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.